molecular formula C19H14N4O3S B4368467 1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368467
M. Wt: 378.4 g/mol
InChI Key: RAZCRXSGIQWMRS-UHFFFAOYSA-N
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Description

1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a pyrazole core substituted with a thiazole ring, a naphthyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting with the construction of the pyrazole ring, followed by the attachment of the thiazole and naphthyl groups, and ending with the introduction of the carboxylic acid functionality. Common reactions used in the synthesis may include cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

On an industrial scale, the production methods would likely be optimized for cost-effectiveness and yield. This might involve continuous flow synthesis techniques, the use of robust and scalable catalysts, and precise control of reaction parameters to ensure high purity and consistency of the final product. Safety and environmental considerations would also play a crucial role in developing the industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid can undergo a variety of chemical reactions such as:

  • Oxidation: : Potential formation of oxidized derivatives under oxidative conditions.

  • Reduction: : Reduction of functional groups like the carboxylic acid to primary alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at positions on the thiazole or pyrazole rings.

  • Coupling Reactions: : Forming new carbon-carbon or carbon-heteroatom bonds with other organic or inorganic substrates.

Common Reagents and Conditions

Reagents may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, nucleophiles/electrophiles for substitution reactions, and various coupling reagents including palladium catalysts for cross-coupling reactions.

Major Products

The major products will depend on the specific reactions, but could include functionalized derivatives with modified physicochemical properties, which can be exploited for specific applications in various fields.

Scientific Research Applications

1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid finds applications in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential bioactivity, including as enzyme inhibitors or in binding studies.

  • Medicine: : Potential therapeutic uses such as anti-inflammatory or anti-cancer agents due to its structural features.

  • Industry: : Utilized in the development of novel materials, catalysts, and other functional products.

Mechanism of Action

The mechanism by which 1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid exerts its effects is highly dependent on its application. For medicinal uses, it might interact with specific molecular targets such as enzymes, receptors, or DNA/RNA, disrupting or modulating biological pathways. The thiazole and naphthyl groups could be critical for binding to active sites or for molecular recognition processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds might include other pyrazole derivatives with varied substituents like:

  • 3,5-dimethylpyrazole

  • 4-nitrophenyl pyrazole

  • Naphthyl-substituted thiazoles

Each of these analogs may exhibit different properties and applications, emphasizing the versatility and specificity that this compound offers.

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Properties

IUPAC Name

1-methyl-3-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-23-9-14(18(25)26)16(22-23)17(24)21-19-20-15(10-27-19)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,25,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZCRXSGIQWMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-3-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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